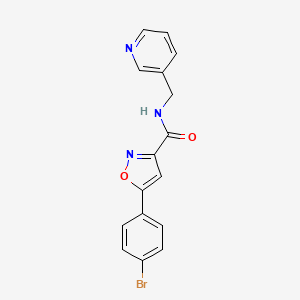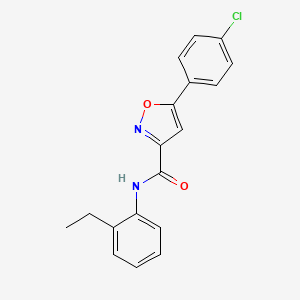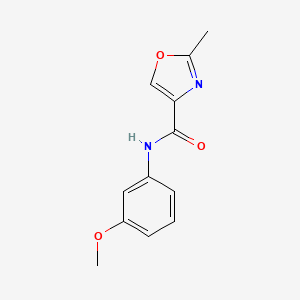![molecular formula C18H21N3O B4462601 4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B4462601.png)
4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine
描述
4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine, also known as MPVPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPVPP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用机制
4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine is a potent inhibitor of protein kinase C, which plays a critical role in cell signaling, proliferation, and differentiation. 4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine binds to the regulatory domain of protein kinase C, preventing its activation and downstream signaling. 4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine also has a high affinity for amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease. 4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine binds to amyloid-beta peptides and prevents their aggregation, reducing their toxicity.
Biochemical and Physiological Effects:
4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine inhibits the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine has also been shown to reduce the production of reactive oxygen species and to protect cells from oxidative stress. In vivo studies have shown that 4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine has several advantages for lab experiments, including its high potency, selectivity, and water solubility. 4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine is also relatively easy to synthesize and can be obtained in large quantities. However, 4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for 4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine research, including the development of more potent and selective inhibitors of protein kinase C, the optimization of 4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine as a photosensitizer for photodynamic therapy, and the evaluation of 4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine as a potential therapeutic agent for Alzheimer's disease and other neurological disorders. Further studies are also needed to determine the safety and efficacy of 4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine in humans and to identify any potential side effects.
科学研究应用
4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine has been used in various scientific research studies, including as a fluorescent probe for the detection of amyloid-beta peptides, as a photosensitizer for photodynamic therapy, and as an inhibitor of protein kinase C. 4-[2-(4-methoxyphenyl)vinyl]-2-(1-piperidinyl)pyrimidine has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
4-[(E)-2-(4-methoxyphenyl)ethenyl]-2-piperidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-22-17-9-6-15(7-10-17)5-8-16-11-12-19-18(20-16)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGSZIRGVCTGBI-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide](/img/structure/B4462523.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4462527.png)
![7-(2-methoxyphenyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462528.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B4462545.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4462552.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4462554.png)
![1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4462555.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide](/img/structure/B4462559.png)
![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine](/img/structure/B4462575.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4462580.png)

![6-(3-chlorophenyl)-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4462586.png)